
Ondansetron-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ondansetron-d3 is a deuterium-labeled version of ondansetron, a serotonin 5-HT3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The deuterium labeling in this compound allows for its use in various pharmacokinetic and pharmacodynamic studies, providing insights into the drug’s metabolism and distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ondansetron-d3 involves the incorporation of deuterium atoms into the ondansetron molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions: Ondansetron-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ondansetron-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ondansetron in the body.
Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its interaction with serotonin receptors.
Metabolism Studies: Used to investigate the metabolic pathways and identify metabolites of ondansetron.
Drug Interaction Studies: Helps in studying the interactions of ondansetron with other drugs and their impact on its pharmacokinetics and pharmacodynamics.
Clinical Research: Used in clinical trials to evaluate the efficacy and safety of ondansetron in different patient populations.
Mecanismo De Acción
Ondansetron-d3 can be compared with other similar compounds, such as:
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Dolasetron: A 5-HT3 receptor antagonist with a similar therapeutic use but different metabolic pathways and side effect profiles.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor binding affinity compared to ondansetron.
Uniqueness of this compound: The deuterium labeling in this compound provides unique advantages in research, such as improved stability and the ability to trace the drug’s metabolic pathways more accurately. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Comparación Con Compuestos Similares
- Granisetron
- Dolasetron
- Palonosetron
- Tropisetron
Ondansetron-d3’s unique properties and applications make it an important compound in scientific research, particularly in the fields of pharmacology and clinical medicine.
Actividad Biológica
Introduction
Ondansetron-d3 is a deuterated form of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The biological activity of this compound is of particular interest due to its potential enhanced pharmacokinetic properties and therapeutic applications beyond its traditional use. This article explores the biological activity of this compound, including its pharmacodynamics, mechanism of action, and potential therapeutic applications supported by various studies.
Ondansetron acts as a selective antagonist at the 5-HT3 receptor, which is crucial in mediating nausea and vomiting. By blocking these receptors in the central nervous system and gastrointestinal tract, ondansetron effectively reduces emesis associated with chemotherapy and surgery.
Comparison of Ondansetron and this compound
Property | Ondansetron | This compound |
---|---|---|
Structure | C18H19N3O | C18H16D3N3O |
Receptor Target | 5-HT3 receptor | 5-HT3 receptor |
Bioavailability | 56% - 60% | Potentially higher due to deuteration effects |
Half-life | ~4 hours | Longer due to metabolic stability |
Metabolism | CYP1A2, CYP2D6, CYP3A4 | Similar pathways with altered kinetics |
Absorption and Distribution
This compound is absorbed from the gastrointestinal tract with a bioavailability similar to its parent compound. However, the presence of deuterium can alter metabolic pathways, potentially leading to improved stability and prolonged effects in vivo. Studies have indicated that deuterated compounds often exhibit reduced metabolic clearance compared to their non-deuterated counterparts.
Metabolism
Both ondansetron and this compound are metabolized by cytochrome P450 enzymes, particularly CYP3A4. The introduction of deuterium in this compound may slow down the metabolism, resulting in a longer duration of action and potentially fewer side effects.
In Vitro Studies
Recent research has demonstrated that ondansetron exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases. The IC50 values for AChE and BChE were found to be 33 µM and 2.5 µM respectively, indicating a stronger affinity for BChE . These findings suggest that this compound could also exhibit similar or enhanced cholinesterase inhibitory activity due to its structural modifications.
Case Studies
- Combination Therapy : A study involving patients undergoing cisplatin chemotherapy demonstrated that the combination of ondansetron with methylprednisolone significantly increased antiemetic efficacy compared to ondansetron alone (53% vs. 38% success rate) . This suggests that this compound could also benefit from combination therapies.
- Psychiatric Applications : Clinical trials have explored the use of ondansetron in treating psychiatric disorders characterized by abnormal neural circuitry activity. A dosage of 24 mg was shown to modulate hyperactivity in brain regions associated with these disorders . The potential for this compound in similar contexts warrants further investigation.
Safety Profile
Ondansetron has a well-established safety profile; however, high doses can lead to QT interval prolongation and other cardiovascular effects . The safety profile of this compound remains largely unstudied but is expected to be similar, with potential improvements due to altered pharmacokinetics.
Propiedades
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.